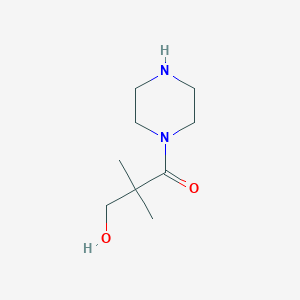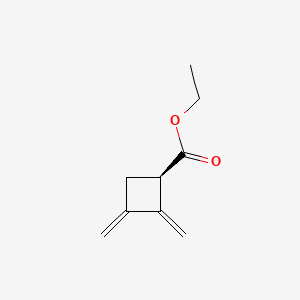![molecular formula C12H23O7PS B13817349 Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate CAS No. 3700-96-7](/img/structure/B13817349.png)
Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester is a chemical compound with the molecular formula C12H23O7PS. It is also known by its synonym, 2-[(Dimethoxyphosphinyl)thio]butanedioic acid diisopropyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester typically involves the reaction of dimethyl phosphorochloridothioate with diisopropyl malonate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of pesticides and other agrochemicals
Wirkmechanismus
The mechanism of action of thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malathion: An organophosphate insecticide with a similar structure but different functional groups.
Parathion: Another organophosphate compound used as an insecticide.
Dimethoate: An organophosphate systemic insecticide and acaricide
Uniqueness
Thiophosphoric acid s-[1,2-bis(isopropoxycarbonyl)ethyl]o,o-dimethyl ester is unique due to its specific ester groups and the presence of both phosphorus and sulfur atoms in its structure.
Eigenschaften
CAS-Nummer |
3700-96-7 |
|---|---|
Molekularformel |
C12H23O7PS |
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
dipropan-2-yl 2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O7PS/c1-8(2)18-11(13)7-10(12(14)19-9(3)4)21-20(15,16-5)17-6/h8-10H,7H2,1-6H3 |
InChI-Schlüssel |
BFZWMSHWDNXYLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)SP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B13817270.png)
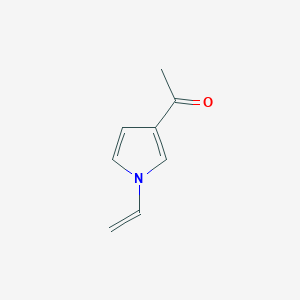


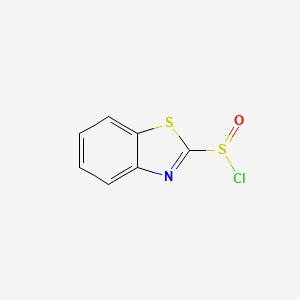
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
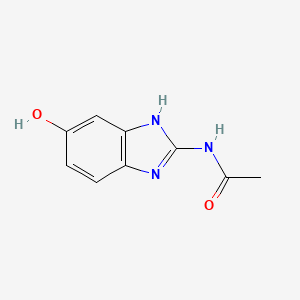
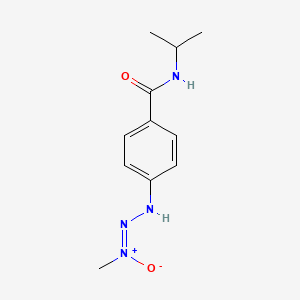

![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)
